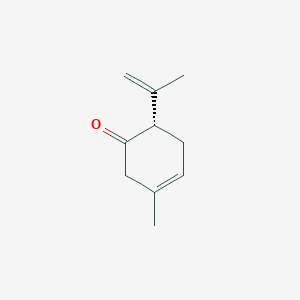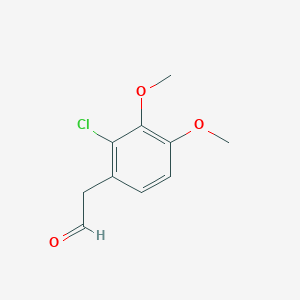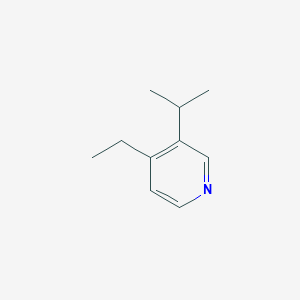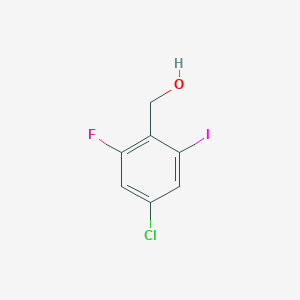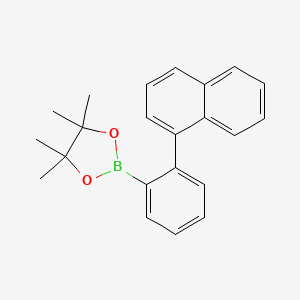
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the reaction of 2-(naphthalen-1-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronate ester to boranes or other reduced boron species.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
科学研究应用
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the development of fluorescent probes for detecting biomolecules such as sugars and hydrogen peroxide.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the formation of boronate ester bonds in drug delivery systems, where the compound can release its payload in response to specific stimuli (e.g., changes in pH or glucose levels).
相似化合物的比较
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is unique due to its specific structural features, which include a naphthalene moiety and a boronate ester group. These features confer distinct reactivity and stability, making it particularly useful in applications requiring robust and versatile boron-containing reagents.
属性
分子式 |
C22H23BO2 |
|---|---|
分子量 |
330.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(2-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-15-8-7-13-19(20)18-14-9-11-16-10-5-6-12-17(16)18/h5-15H,1-4H3 |
InChI 键 |
JYURRXFXRUJORL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


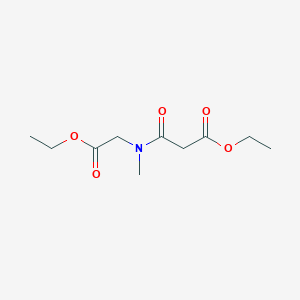
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
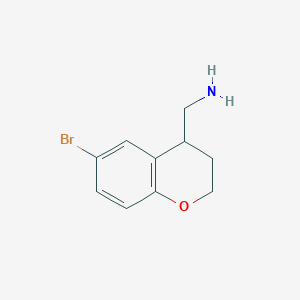
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)
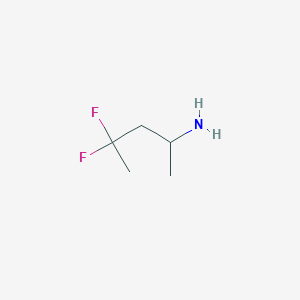
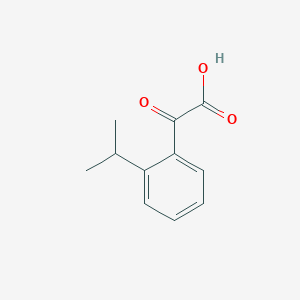
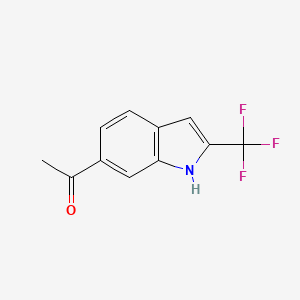
![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)
![5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
